
Inosamycin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inosamycin B is a natural product found in Streptomyces hygroscopicus with data available.
Applications De Recherche Scientifique
Fosfomycin Resistance in Gram-Negative Bacteria
Inosamycin B, a structural analog of fosfomycin, is relevant in the study of antibiotic resistance. Research shows that fosfomycin resistance in Gram-negative bacteria is frequently due to the presence of fosA genes, which encode glutathione S-transferases. These enzymes deactivate fosfomycin by conjugating it with glutathione, thus contributing to drug resistance. This resistance mechanism has been extensively observed in various Gram-negative species, such as Klebsiella, Enterobacter, and Pseudomonas aeruginosa, posing challenges in treating infections with fosfomycin-like antibiotics (Ito et al., 2017).
FosA-Carrying Plasmids in E. coli and Klebsiella spp.
The spread of fosfomycin resistance is often mediated by fosA-carrying plasmids in bacteria like E. coli and Klebsiella spp. These plasmids contribute to high-level fosfomycin resistance and can coexist with other resistance genes. The presence of these plasmids in the Enterobacteriaceae family suggests the potential for rapid dissemination of fosfomycin resistance under increased antibiotic selection pressure (Biggel et al., 2021).
Fosfomycin Resistance in KPC-Producing Klebsiella pneumoniae
In China, KPC-producing Klebsiella pneumoniae strains show a high rate of fosfomycin resistance, primarily due to the dissemination of a clone carrying a fosA3-harboring plasmid. This resistance compromises the effectiveness of fosfomycin as a treatment option for infections caused by these bacteria (Jiang et al., 2015).
Fosfomycin Resistance Gene in Urinary Tract Infections
The prevalence of the fosfomycin resistance gene fosA3 is noted in E. coli strains derived from urinary tract infections. This resistance is often associated with other resistance genes like bla CTX-M, indicating a complex resistance profile and the need for monitoring its spread (Cao et al., 2016).
Clinical Outcomes with Fosfomycin Treatment
Research evaluating clinical outcomes with fosfomycin in treating urinary tract infections caused by E. coli and non-E. coli Enterobacteriaceae shows that despite recommendations against its use in non-E. coli pathogens, fosfomycin can yield favorable outcomes. This highlights the complex relationship between in vitro resistance and clinical response (Lee et al., 2018).
Fosfomycin Resistance Mechanisms in ESBL-Producing E. coli
Investigations into fosfomycin resistance among ESBL-producing E. coli strains revealed the predominant mechanism to be the presence of the fosA3 gene. This gene is often located on transferable plasmids, highlighting the role of horizontal gene transfer in the spread of resistance (Bi et al., 2017).
Propriétés
Numéro CAS |
91465-52-0 |
|---|---|
Formule moléculaire |
C23H45N5O14 |
Poids moléculaire |
615.6 g/mol |
Nom IUPAC |
(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol |
InChI |
InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)40-18-5(26)1-6(30)12(31)20(18)42-23-17(36)19(9(4-29)39-23)41-22-11(28)16(35)14(33)8(3-25)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8+,9+,10+,11+,12-,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-/m0/s1 |
Clé InChI |
HNBFTXDNUFWYJV-RTWISQNDSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)N |
SMILES |
C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CN)O)O)N)O)OC4C(C(C(C(O4)CN)O)O)N)N |
SMILES canonique |
C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CN)O)O)N)O)OC4C(C(C(C(O4)CN)O)O)N)N |
Synonymes |
BMY-28162 BMY-28163 BMY-28164 BMY-28165 Bu-2659 inosamycin A inosamycin B inosamycin C inosamycin D inosamycins |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(1S,2R,4S,7R,8S,11R,12S,17R,19R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5,15-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-en-19-yl] acetate](/img/structure/B1252903.png)

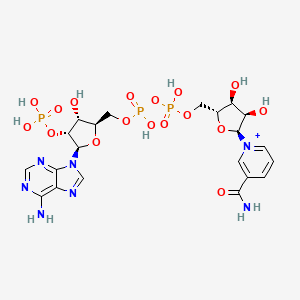
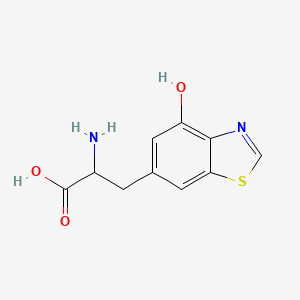
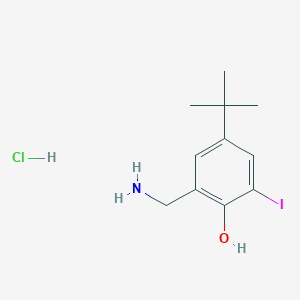
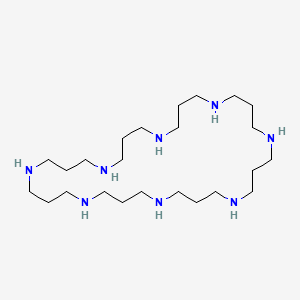
![Indeno[1,2-b]indole](/img/structure/B1252910.png)
![2-[2-(4-Chlorophenyl)-5-(2-furyl)-4-oxazolyl]acetic acid](/img/structure/B1252912.png)
![2-[(1S,5R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B1252914.png)
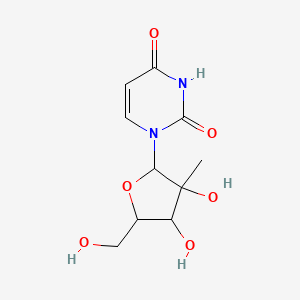
![[(2s)-3-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]acetic Acid](/img/structure/B1252918.png)